molecular formula C22H26ClN3O5 B2976883 2-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-(2-morpholino-2-oxoethoxy)-4H-pyran-4-one CAS No. 898416-70-1

2-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-(2-morpholino-2-oxoethoxy)-4H-pyran-4-one

Katalognummer: B2976883
CAS-Nummer: 898416-70-1
Molekulargewicht: 447.92
InChI-Schlüssel: XMJDXYOPOOMHGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a 4H-pyran-4-one core substituted with two distinct pharmacophores:

  • A 3-chlorophenylpiperazine group at position 2, which is commonly associated with receptor-binding activity, particularly in serotonin or dopamine receptor ligands.
  • A 2-morpholino-2-oxoethoxy chain at position 5, introducing hydrophilic and hydrogen-bonding capabilities.

Its molecular complexity arises from the pyranone core’s conjugation system and the piperazine-morpholino substituents, which may influence solubility, metabolic stability, and target affinity .

Eigenschaften

IUPAC Name

2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-5-(2-morpholin-4-yl-2-oxoethoxy)pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O5/c23-17-2-1-3-18(12-17)25-6-4-24(5-7-25)14-19-13-20(27)21(15-30-19)31-16-22(28)26-8-10-29-11-9-26/h1-3,12-13,15H,4-11,14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJDXYOPOOMHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC(=O)N3CCOCC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-(2-morpholino-2-oxoethoxy)-4H-pyran-4-one has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H25ClN2O4C_{21}H_{25}ClN_{2}O_{4} with a molecular weight of approximately 404.89 g/mol. The structure features a pyran ring substituted with various functional groups that contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated through various studies, highlighting its potential in several therapeutic areas:

  • Antitumor Activity :
    • Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines, particularly glioblastoma. It has been shown to inhibit cell proliferation and induce apoptosis in these cells, potentially via the modulation of key signaling pathways such as AKT/mTOR .
  • Kinase Inhibition :
    • The compound has been screened for kinase inhibition, showing low micromolar activity against specific kinases like AKT2/PKBβ, which is crucial in cancer progression. This suggests a targeted mechanism where the compound may disrupt oncogenic signaling pathways .
  • Neuropharmacological Effects :
    • Given its piperazine moiety, the compound may exhibit neuropharmacological properties, possibly acting as an antagonist or modulator at certain neurotransmitter receptors. This is particularly relevant for conditions such as anxiety and depression .
  • Binding Affinity :
    • Studies on binding interactions with bovine serum albumin (BSA) suggest that the compound has favorable binding characteristics, which could enhance its bioavailability and therapeutic efficacy .

The proposed mechanisms by which 2-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-(2-morpholino-2-oxoethoxy)-4H-pyran-4-one exerts its biological effects include:

  • Inhibition of Kinase Activity : By specifically targeting kinases involved in cell growth and survival pathways, the compound can effectively halt tumor progression.
  • Induction of Apoptosis : The ability to trigger apoptotic pathways in cancer cells contributes to its antitumor efficacy.
  • Modulation of Neurotransmitter Systems : Potential interactions with serotonin or dopamine receptors may underpin its neuroactive properties.

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

StudyFindings
Study 1Demonstrated significant cytotoxicity against glioblastoma cell lines with an EC50 value indicating potent growth inhibition .
Study 2Identified low micromolar inhibition of AKT2/PKBβ kinase, suggesting a mechanism for antitumor activity .
Study 3Explored neuropharmacological effects indicating potential use in treating anxiety disorders through receptor modulation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Urea-Linked Thiazole-Piperazine Derivatives ()

Compounds such as 1f , 1g , 2a , and 2b (Table 1) share a thiazole-piperazine scaffold but differ in substituents and functional groups. Key distinctions include:

  • Urea linkage: Absent in the target compound, which may reduce hydrogen-bond donor capacity compared to these urea derivatives.
  • Substituent effects : The 3-chlorophenyl group in 2b (yield: 78.3%, ESI-MS m/z: 709.9) mirrors the target compound’s 3-chlorophenylpiperazine, suggesting shared electronic properties. However, the benzyloxy group in 2a/2b introduces steric bulk absent in the target compound.

Table 1: Comparison with Urea-Thiazole-Piperazine Derivatives

Compound Core Structure Key Substituents Yield (%) ESI-MS (m/z)
2b Thiazole-piperazine 3-Chlorophenyl, benzyloxy 78.3 709.9
Target Compound Pyran-4-one 3-Chlorophenylpiperazine, morpholino N/A ~500–550*

*Estimated based on structural analogs in .

Ethyl Ester Piperazine-Thiazole Derivatives ()

Compounds 10d, 10e, and 10f (Table 2) feature ethyl ester-terminated piperazine-thiazole scaffolds. Notable differences:

  • Ester vs. morpholino-ethoxy groups: The target compound’s morpholino-2-oxoethoxy group may enhance hydrophilicity compared to the lipophilic ethyl esters.
  • Synthetic yield : Ethyl esters exhibit higher yields (89.1–93.4%) than urea derivatives, suggesting easier synthesis. The target compound’s yield is unspecified but may face challenges due to its complex substituents.
  • Mass spectrometry : Ethyl esters (e.g., 10f , m/z: 514.2) are lighter than the target compound, reflecting simpler substituents .

Table 2: Comparison with Ethyl Ester Piperazine-Thiazole Derivatives

Compound Core Structure Key Substituents Yield (%) ESI-MS (m/z)
10f Thiazole-piperazine 3-Chlorophenyl, ethyl ester 89.1 514.2
Target Compound Pyran-4-one 3-Chlorophenylpiperazine N/A ~500–550*
Pyran-4-one Analogs ()

The compound 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one (T3D3769) shares the pyran-4-one core but lacks the piperazine and morpholino groups. This highlights:

  • Simpler structure : T3D3769’s minimal substituents suggest lower receptor specificity compared to the target compound.
  • Hydrophilicity: The hydroxyl groups in T3D3769 increase water solubility, whereas the target compound’s morpholino group balances lipophilicity and solubility .
Heterocyclic Compounds with Piperazine/Morpholino Groups (–5)
  • Thieno[2,3-d]pyrimidines (EP2340258A1): These feature a sulfur-containing heterocycle with piperazine and morpholino groups.
  • Chromen-4-ones (): Compounds like Example 64 include a chromenone core with fluoro-substituted phenyl groups. The fluorine atoms may enhance metabolic stability compared to the target compound’s chlorine substituent .

Key Research Findings and Trends

Substituent Impact : The 3-chlorophenyl group is recurrent in analogs (e.g., 2b , 10f ) and is associated with enhanced binding to aromatic receptor pockets.

Morpholino Advantage: The target compound’s morpholino-2-oxoethoxy group offers a unique balance of hydrophilicity and steric accessibility compared to esters or ureas.

Synthetic Feasibility : High-yield ethyl esters () suggest that simplifying substituents improves synthetic efficiency, whereas complex groups (e.g., benzyloxy in 2a/2b ) may hinder scalability.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.